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molecular formula C10H8FN3O2 B8161300 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole

4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole

Cat. No. B8161300
M. Wt: 221.19 g/mol
InChI Key: NWKCEOFTEDKAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447091B2

Procedure details

A solution of 4-bromo-1-fluoro-2-nitrobenzene (2 g, 9.095 mmol) in 1,4-dioxane (20 ml) was degassed by N2 bubbling for 5 min. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.27 g, 10.91 mmol, 1.2 eq.) and aqueous sodium carbonate (2.89 g, 27.27 mmol, 3.0 eq.) were added and the mixture was degassed for another 15 min. Pd(PPh3)2Cl2 (0.638 g, 0.909 mmol, 0.1 eq.) was added sequentially and the mixture was further degassed for 15 min and then heated at 90° C. for 2 h. The mixture was quenched and extracted as in Intermediate Example 5(c). The solvent was distilled off to afford the crude residue which was purified by column chromatography (60-120 silica gel, 40-50% ethyl acetate in hexane) to yield the product in 79% yield (1.6 g). 1H NMR (300 MHz, DMSO-d6): δ 8.32-8.26 (m, 2H), 8.0-7.97 (m, 2H), 7.62-7.55 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
0.638 g
Type
catalyst
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.N#N.[CH3:14][N:15]1[CH:19]=[C:18](B2OC(C)(C)C(C)(C)O2)[CH:17]=[N:16]1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:18]2[CH:17]=[N:16][N:15]([CH3:14])[CH:19]=2)=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10] |f:3.4.5,^1:43,62|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
2.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.638 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed for another 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture was further degassed for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched
EXTRACTION
Type
EXTRACTION
Details
extracted as in Intermediate Example 5(c)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C=1C=NN(C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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